molecular formula C12H11N3O B11179036 N,N-bis(cyanomethyl)-4-methylbenzamide

N,N-bis(cyanomethyl)-4-methylbenzamide

Cat. No.: B11179036
M. Wt: 213.23 g/mol
InChI Key: PLZHKNONMINOKE-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-methylbenzamide is an organic compound characterized by the presence of two cyanomethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzamide with cyanomethylating agents. One common method is the reaction of 4-methylbenzamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

    Cyclization Reactions: The cyanomethyl groups can be involved in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or THF.

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Cyclization Reactions: Reagents like hydrazine or hydroxylamine under reflux conditions.

Major Products:

    Substitution Reactions: Substituted benzamides.

    Condensation Reactions: Schiff bases.

    Cyclization Reactions: Heterocyclic compounds such as oxadiazoles or triazoles.

Scientific Research Applications

N,N-bis(cyanomethyl)-4-methylbenzamide has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-methylbenzamide involves its ability to act as a nucleophile due to the presence of the cyanomethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the creation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: N,N-bis(cyanomethyl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide core, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-methylbenzamide

InChI

InChI=1S/C12H11N3O/c1-10-2-4-11(5-3-10)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3

InChI Key

PLZHKNONMINOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

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